molecular formula C11H8FNO2 B6300071 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine CAS No. 1261911-65-2

2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine

Cat. No.: B6300071
CAS No.: 1261911-65-2
M. Wt: 205.18 g/mol
InChI Key: VNFPSAKRHXIPIU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine is an organic compound that features a pyridine ring substituted with a fluorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 2,5-dihydroxypyridine.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Green Chemistry: Implementing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual hydroxyl groups and fluorinated phenyl ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-(5-fluoro-2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-1-4-11(15)9(5-7)10-3-2-8(14)6-13-10/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPSAKRHXIPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695527
Record name 4-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-65-2
Record name 4-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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